

# How to address S-[2-(Dimethylamino)ethyl] ethanethioate insolubility in aqueous buffers

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## Compound of Interest

Compound Name: **S-[2-(Dimethylamino)ethyl] ethanethioate**

Cat. No.: **B097198**

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## Technical Support Center: S-[2-(Dimethylamino)ethyl] ethanethioate

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of **S-[2-(Dimethylamino)ethyl] ethanethioate** in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is **S-[2-(Dimethylamino)ethyl] ethanethioate** and what are its key properties?

**S-[2-(Dimethylamino)ethyl] ethanethioate** is an organosulfur compound with the molecular formula C<sub>6</sub>H<sub>13</sub>NOS.<sup>[1][2][3][4][5]</sup> It contains a tertiary amine and a thioester functional group.<sup>[1]</sup> Its physicochemical properties are summarized in the table below. The predicted pKa of the dimethylamino group is approximately 8.55, which is critical for its solubility in aqueous solutions.<sup>[2]</sup>

### Physicochemical Properties of **S-[2-(Dimethylamino)ethyl] ethanethioate**

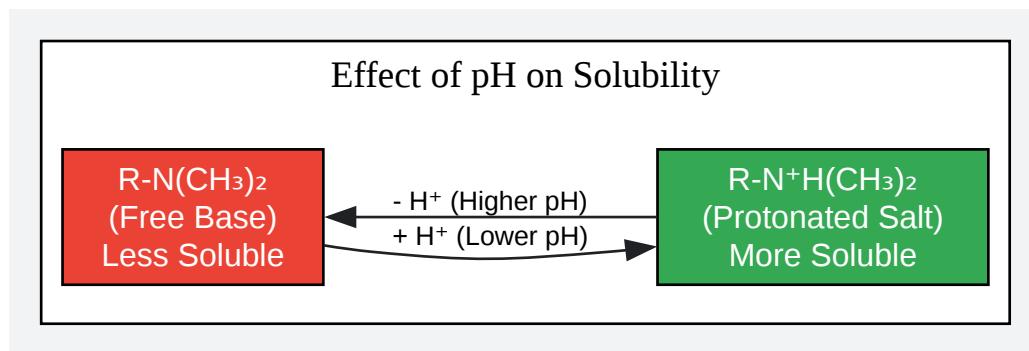
Property	Value	Source
Molecular Formula	C6H13NOS	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	147.24 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Predicted pKa	8.55 ± 0.28	<a href="#">[2]</a>
Predicted LogP	0.8277	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[2]</a>
Hydrogen Bond Donor Count	0	<a href="#">[2]</a>

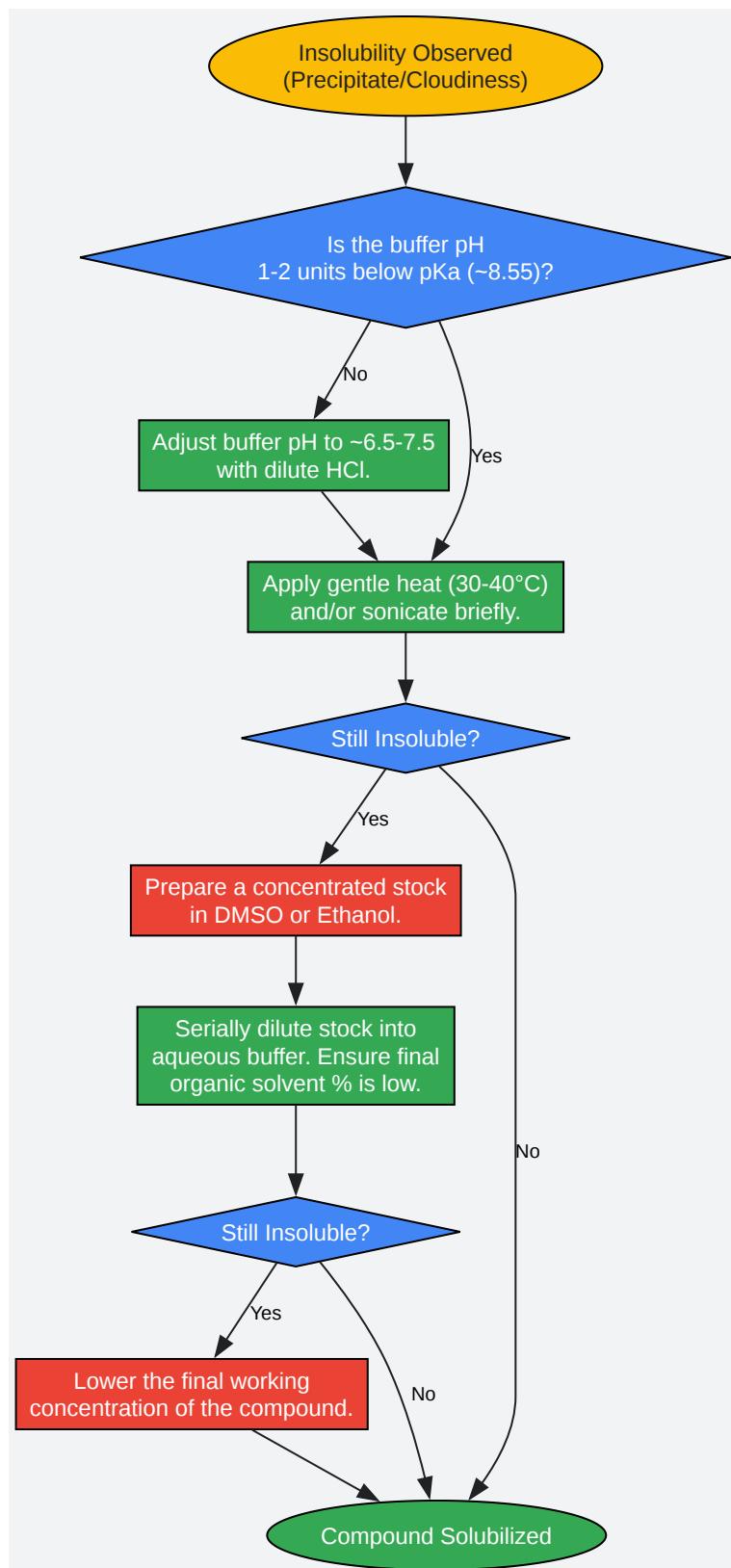
Q2: Why is my **S-[2-(Dimethylamino)ethyl] ethanethioate** insoluble in a neutral aqueous buffer?

The limited solubility of **S-[2-(Dimethylamino)ethyl] ethanethioate** in neutral buffers (e.g., PBS at pH 7.4) is primarily due to the nature of its tertiary amine group.[\[6\]](#)[\[7\]](#)[\[8\]](#) At a neutral pH, which is close to or above its pKa of ~8.55, a significant portion of the molecules will be in their uncharged, free base form. This form is less polar and therefore less soluble in water.[\[9\]](#) For improved solubility, the buffer pH should be acidic relative to the compound's pKa.

Q3: How does pH affect the solubility of this compound?

The pH of the aqueous buffer is the most critical factor influencing the solubility of **S-[2-(Dimethylamino)ethyl] ethanethioate**.[\[9\]](#) The tertiary amine group can accept a proton (become protonated) to form a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in water. By lowering the pH of the buffer to a value 1-2 units below the pKa (e.g., pH 6.5-7.5), you can ensure that the majority of the compound is in its protonated, soluble form.



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